2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone -

2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

Catalog Number: EVT-4018707
CAS Number:
Molecular Formula: C23H17BrN2O
Molecular Weight: 417.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinone Derivatives

    These compounds, like the target compound, showcase the potential of modified quinazolinone scaffolds for CNS activity. []

    2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

    Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, exhibiting neuroprotective effects in models of Parkinson's disease. [, ] This compound also shares the core 4(3H)-quinazolinone structure with the target compound.

    Relevance: Although structurally similar to the previous class, FR255595 differs from 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone in the linker between the quinazolinone core and the piperazine ring. While the target compound lacks a piperazine moiety, FR255595 features a propyl linker connecting the quinazolinone's 2-position to the piperazine ring. This structural variation highlights the versatility of the quinazolinone scaffold for exploring diverse biological targets. [, ]

    5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

    Compound Description: Similar to FR255595, FR247304 is another potent PARP-1 inhibitor with neuroprotective activity in cerebral ischemia models. [] It exhibits structural similarities to both FR255595 and the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone.

    3-(3,4,5-Trimethoxybenzyl)-2-substituted mercapto-4(3H)-quinazolinone Analogues

    Compound Description: This series of compounds, particularly N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) and N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19), exhibited significant in vitro antitumor activity. [] These compounds share the core 4(3H)-quinazolinone structure with the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone.

    Relevance: The primary difference lies in the presence of a 3,4,5-trimethoxybenzyl substituent at the 3-position and various mercapto substituents at the 2-position of the quinazolinone core in these analogues, whereas the target compound possesses a 3-methylphenyl group at the 3-position and a (3-bromophenyl)vinyl group at the 2-position. Despite these differences, the presence of the shared quinazolinone core highlights its potential as a scaffold for developing anticancer agents. []

    2-(3-(3-(1-Piperidinylmethyl)-phenoxy)propylamino)-4(3H)-quinazolinone (NO-794)

    Compound Description: NO-794 is a potent and selective histamine H2-receptor antagonist with potential application in treating peptic ulcers. [] Similar to other related compounds, NO-794 features the 4(3H)-quinazolinone core structure.

    Relevance: Compared to the target compound 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, NO-794 exhibits a different substitution pattern. It has a (3-(3-(1-piperidinylmethyl)phenoxy)propylamino) group at the 2-position of the quinazolinone, demonstrating the structural diversity possible within this class of compounds while retaining biological activity. []

    3-(5-(4-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Derivatives

    Compound Description: This group of quinazolinone derivatives was explored for their anticonvulsant activity. [] These compounds share the 4(3H)-quinazolinone core with the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone.

    Relevance: While maintaining the core quinazolinone moiety, these derivatives differ in their substitution patterns. A key distinction is the presence of a (5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-ylamino) group at the 3-position and a 2-methylphenyl group at the 2-position. The target compound, in contrast, features a (3-bromophenyl)vinyl group at the 2-position and a 3-methylphenyl group at the 3-position. These variations highlight the flexibility in modifying the quinazolinone scaffold to target different therapeutic areas. []

    (E)-3-(Prop-2-yn-1-yl)-2-styrylquinazolin-4(3H)-one and (E)-3-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one

    Compound Description: These quinazolinone-triazole hybrids were investigated for their antileishmanial activity, showing moderate inhibition of Leishmania promastigote growth. [] The compounds incorporate a styryl group at the 2-position of the quinazolinone core, similar to the (3-bromophenyl)vinyl substituent in the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone.

    Relevance: Although exhibiting limited potency, these compounds illustrate the potential of hybridizing the quinazolinone scaffold with triazole moieties for developing antiparasitic agents. The shared styryl group at the 2-position further emphasizes the significance of this substituent for biological activity in this class of compounds. []

    4-Chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g)

    Compound Description: Compound 3g is a potent soluble epoxide hydrolase (sEH) inhibitor, identified as the most active compound within a series of novel quinazoline-4(3H)-one derivatives. [] This compound shares the core 4(3H)-quinazolinone structure with the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone.

    Relevance: Unlike the target compound, compound 3g features a 4-chlorobenzamide substituent connected to the phenyl ring at the 2-position of the quinazolinone core. This structural difference highlights the potential for diverse substitutions at the 2-position while maintaining activity against sEH. []

    3-Substituted-2-propyl-quinazolin-4-one Derivatives

    Compound Description: This series of compounds, derived from the condensation of anthranilic acid or substituted anthranilic acid with butanoic anhydride and various amines, was investigated for their potential interaction with the human gamma-aminobutyric acid receptor (GABA-A). []

    Relevance: These derivatives, while sharing the core 4(3H)-quinazolinone structure with 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, exhibit structural differences in their substituents. The presence of a propyl group at the 2-position and various substitutions at the 3-position in these derivatives, compared to the (3-bromophenyl)vinyl and 3-methylphenyl groups in the target compound, underscores the versatility of the quinazolinone scaffold for exploring interactions with different biological targets. []

    3-(3-Methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3) and 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (4)

    Compound Description: These 4(3H)-quinazolinone derivatives were synthesized and evaluated for their analgesic activity. [] These compounds share the core 4(3H)-quinazolinone structure with the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone.

    Relevance: The key structural distinction lies in the presence of a 3-methoxyphenyl group at the 3-position and a thioxo or methylsulfanyl group at the 2-position, whereas the target compound features a (3-bromophenyl)vinyl group at the 2-position and a 3-methylphenyl group at the 3-position. Despite these differences, the presence of the shared quinazolinone core highlights its potential as a scaffold for developing analgesic agents. []

    (E)-3-Aryl/Heteroaryl-2-styrylquinazolin/(2-(Heteroaryl)vinyl)quinazolin-4(3H)-ones

    Compound Description: This series of highly functionalized quinazolinone derivatives, incorporating a styryl or (heteroaryl)vinyl group at the 2-position, were synthesized through a multicomponent reaction strategy. [] This structural feature is also present in the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, which possesses a (3-bromophenyl)vinyl group at the 2-position.

    Relevance: The synthesis of these compounds highlights a convenient and versatile method for accessing diversely substituted quinazolinones, including those similar to the target compound. The presence of the shared styryl or (heteroaryl)vinyl group at the 2-position suggests a potential avenue for exploring structure-activity relationships and developing compounds with improved biological activity. []

    2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinone Derivatives

    Compound Description: This class of compounds, designed as analogues of 2-methyl-3-aryl-4(3H)-quinazolinones, exhibited potent central nervous system (CNS) depressant activities with reduced toxicity compared to their parent compounds. []

    Relevance: The 2-(fluoromethyl) group in these derivatives replaces the 2-methyl substituent found in many biologically active quinazolinones, including the structurally related methaqualone. While the target compound, 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, differs in its 2-position substituent, the exploration of the 2-(fluoromethyl) group highlights the potential for modulating biological activity through modifications at this position within the quinazolinone scaffold. []

    2-Pyridinyl-3-substituted-4(3H)-quinazolinone Derivatives

    Compound Description: This group of compounds, featuring a 2-pyridinyl group at the 2-position of the quinazolinone core, exhibited potent anti-influenza A virus activity in vitro. [] Notably, compound 4e, a N3 imidazol-1-ylpropyl-substituted derivative, demonstrated potent antiviral activity and inhibited both viral neuraminidase and the cellular NF-κB signaling pathway.

    Relevance: While structurally distinct from the target compound 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, which has a (3-bromophenyl)vinyl group at the 2-position, the 2-pyridinyl-4(3H)-quinazolinone scaffold represents a promising new template for designing antiviral agents. []

    3-Aryl-2-(substituted styryl)-4(3H)-quinazolinone Derivatives

    Compound Description: This series of compounds, characterized by a styryl group at the 2-position and various aryl substituents at the 3-position of the quinazolinone core, demonstrated potential as anti-malarial agents. [] Notably, compound IVa exhibited significant in vivo activity against P. berghei.

    Relevance: Similar to the target compound 2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone, these derivatives highlight the importance of the styryl moiety at the 2-position for biological activity. The varying aryl substituents at the 3-position further emphasize the potential for structural modifications to optimize the anti-malarial efficacy of these quinazolinone derivatives. []

    Properties

    Product Name

    2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

    IUPAC Name

    2-[(E)-2-(3-bromophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one

    Molecular Formula

    C23H17BrN2O

    Molecular Weight

    417.3 g/mol

    InChI

    InChI=1S/C23H17BrN2O/c1-16-6-4-9-19(14-16)26-22(13-12-17-7-5-8-18(24)15-17)25-21-11-3-2-10-20(21)23(26)27/h2-15H,1H3/b13-12+

    InChI Key

    SQFDCFPXVXLPHK-OUKQBFOZSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)Br

    Isomeric SMILES

    CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.